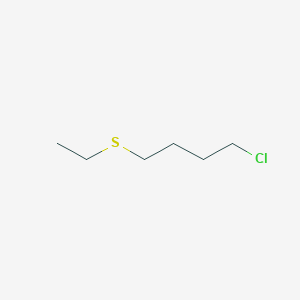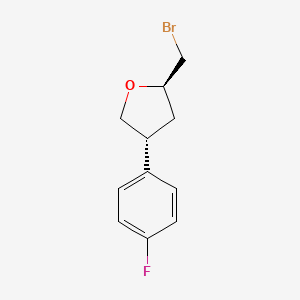
(2R,4R)-2-(Bromomethyl)-4-(4-fluorophenyl)oxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4R)-2-(Bromomethyl)-4-(4-fluorophenyl)oxolane is a chiral compound with significant interest in the field of organic chemistry. This compound features a bromomethyl group and a fluorophenyl group attached to an oxolane ring, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-2-(Bromomethyl)-4-(4-fluorophenyl)oxolane typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate oxolane precursor and a brominating agent.
Bromination: The oxolane precursor undergoes bromination using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Fluorophenyl Introduction:
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,4R)-2-(Bromomethyl)-4-(4-fluorophenyl)oxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxirane or other oxidized derivatives.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Formation of methyl-substituted oxolane.
Wissenschaftliche Forschungsanwendungen
(2R,4R)-2-(Bromomethyl)-4-(4-fluorophenyl)oxolane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2R,4R)-2-(Bromomethyl)-4-(4-fluorophenyl)oxolane involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, facilitating nucleophilic attack by various biological molecules. The fluorophenyl group can enhance the compound’s binding affinity and specificity towards its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,4R)-2-(Chloromethyl)-4-(4-fluorophenyl)oxolane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
(2R,4R)-2-(Bromomethyl)-4-(4-chlorophenyl)oxolane: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
(2R,4R)-2-(Bromomethyl)-4-(4-fluorophenyl)oxolane is unique due to the presence of both bromomethyl and fluorophenyl groups, which confer distinct reactivity and binding properties compared to its analogs.
Eigenschaften
Molekularformel |
C11H12BrFO |
|---|---|
Molekulargewicht |
259.11 g/mol |
IUPAC-Name |
(2R,4R)-2-(bromomethyl)-4-(4-fluorophenyl)oxolane |
InChI |
InChI=1S/C11H12BrFO/c12-6-11-5-9(7-14-11)8-1-3-10(13)4-2-8/h1-4,9,11H,5-7H2/t9-,11+/m0/s1 |
InChI-Schlüssel |
NOKOVJVOWHZAQH-GXSJLCMTSA-N |
Isomerische SMILES |
C1[C@@H](CO[C@H]1CBr)C2=CC=C(C=C2)F |
Kanonische SMILES |
C1C(COC1CBr)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




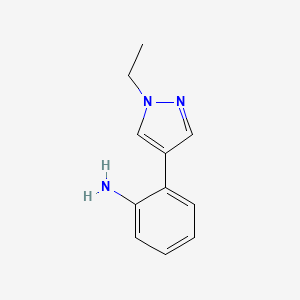
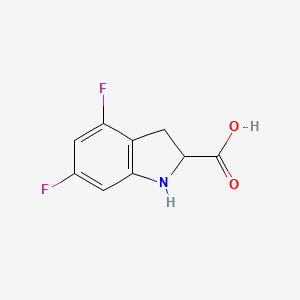

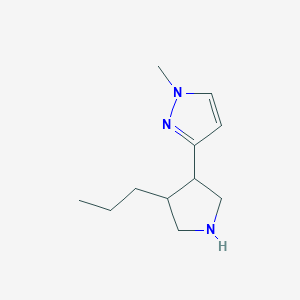

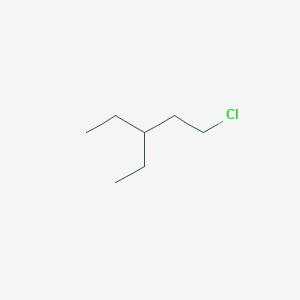

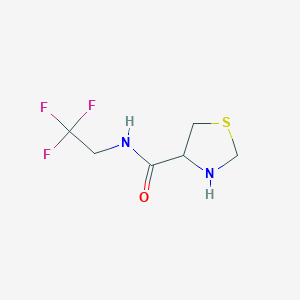
![N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]-2-methylpropanamide](/img/structure/B13198768.png)

![3,6,7,8-Tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane]](/img/structure/B13198778.png)
